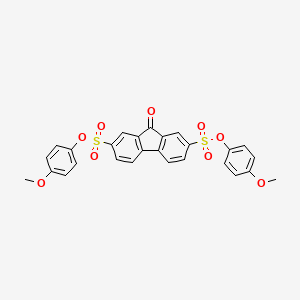
bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate is a complex organic compound with the molecular formula C27H20O9S2. This compound is known for its unique structural properties, which include a fluorene core substituted with methoxyphenyl and sulfonate groups. It is used in various scientific research applications due to its chemical stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate typically involves the condensation of 9-fluorenone with 4-methoxyphenol in the presence of a sulfonating agent. The reaction is catalyzed by bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups, which facilitate nearly 100% conversion of 9-fluorenone with high selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted fluorene compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s unique structural properties make it useful in studying biological interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The methoxyphenyl groups contribute to its binding affinity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-methylphenyl) 9-oxo-9H-fluorene-2,7-disulfonate
- Bis(3-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate
- Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate
Uniqueness
Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its electron-donating ability, making it more reactive in certain chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C27H20O9S2 |
|---|---|
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
bis(4-methoxyphenyl) 9-oxofluorene-2,7-disulfonate |
InChI |
InChI=1S/C27H20O9S2/c1-33-17-3-7-19(8-4-17)35-37(29,30)21-11-13-23-24-14-12-22(16-26(24)27(28)25(23)15-21)38(31,32)36-20-9-5-18(34-2)6-10-20/h3-16H,1-2H3 |
InChI-Schlüssel |
ZCEQFFQEDXWEQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,4-Dichlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15081592.png)
![5-(4-chlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081594.png)
![4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15081600.png)
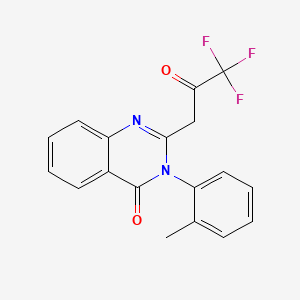
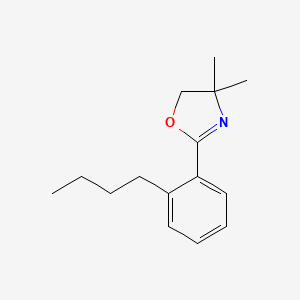
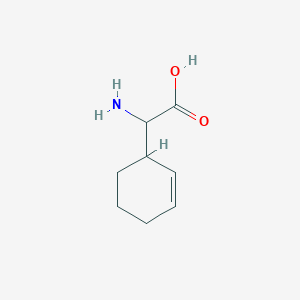
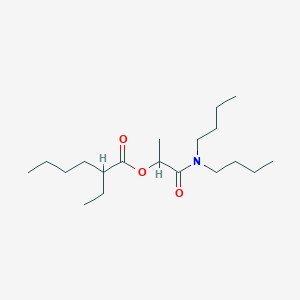
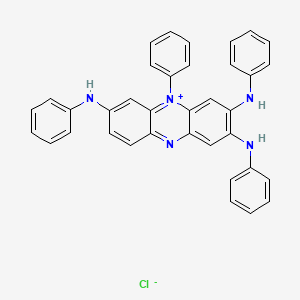
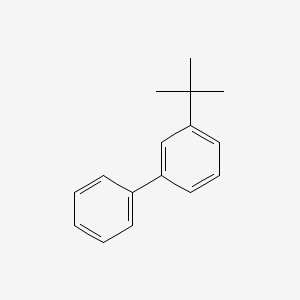
![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081640.png)

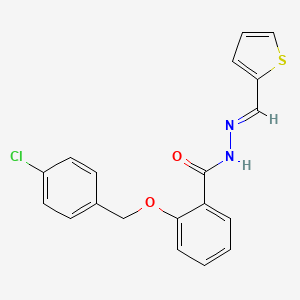
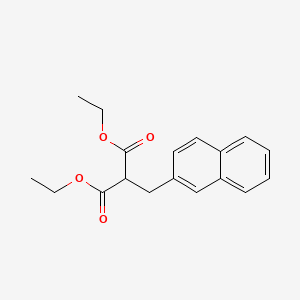
![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081666.png)
